2-(1H-1,2,3,4-tetrazol-5-yl)acetamide
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Overview
Description
2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a chemical compound with the molecular formula C3H5N5O and a molecular weight of 127.11 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets, including angiotensin ii receptors in rat liver membranes .
Mode of Action
Tetrazole derivatives are known to inhibit the binding of angiotensin ii to at1 receptors . This inhibition could potentially lead to changes in cellular signaling and function.
Biochemical Pathways
The inhibition of angiotensin ii binding to at1 receptors can affect various downstream signaling pathways, potentially leading to changes in cellular function .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of angiotensin ii binding to at1 receptors could potentially lead to changes in cellular signaling and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide. For instance, the compound’s reactivity with acidic materials and strong oxidizers can lead to the liberation of corrosive and toxic gases and heat . Furthermore, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide typically involves the cycloaddition reaction of nitriles with sodium azide in the presence of a catalyst The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like zinc salts or L-proline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield . This method offers advantages such as reduced reaction time and the use of eco-friendly solvents.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the tetrazole ring .
Scientific Research Applications
2-(1H-1,2,3,4-tetrazol-5-yl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-tetrazole-5-acetic acid
- N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide
- (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives
Comparison: 2-(1H-1,2,3,4-tetrazol-5-yl)acetamide is unique due to its specific structure and the presence of the acetamide group, which can influence its reactivity and biological activity. Compared to other tetrazole derivatives, it may offer distinct advantages in terms of stability and ease of synthesis .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-2(9)1-3-5-7-8-6-3/h1H2,(H2,4,9)(H,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTJZRPVNVIAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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